molecular formula C16H13ClN2O3S B2914155 N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 343372-68-9

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Cat. No.: B2914155
CAS No.: 343372-68-9
M. Wt: 348.8
InChI Key: KDAHODOKKYYJCV-UHFFFAOYSA-N
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Description

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzene ring, a sulfonamide group, and an isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization to produce the isoxazole ring. The resulting isoxazole compound is then reacted with benzenesulfonyl chloride in the presence of a base to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of different isomers or derivatives of the original compound.

Scientific Research Applications

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have potential as a biological probe or inhibitor in biochemical studies.

  • Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: The compound may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide can be compared with other similar compounds, such as:

  • 2,5-Dichloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide: This compound has additional chlorine atoms, which may affect its reactivity and properties.

  • N-{[3-(2-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide: The presence of a methoxy group instead of a chlorine atom introduces different chemical behavior.

Properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-15-9-5-4-8-14(15)16-10-12(22-19-16)11-18-23(20,21)13-6-2-1-3-7-13/h1-10,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAHODOKKYYJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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